![molecular formula C14H9N5O6 B14614666 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole CAS No. 60059-90-7](/img/structure/B14614666.png)
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, where benzene derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The resulting intermediates are then subjected to further reactions to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can have different functional groups depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes and leading to the loss of ATP production. This mechanism is similar to that of other dinitrophenol compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl moiety and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar chemical reactions and has comparable reactivity.
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine: A structurally related compound with similar chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
60059-90-7 |
---|---|
Molekularformel |
C14H9N5O6 |
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H9N5O6/c20-17(21)9-3-4-11-12(6-9)16-14(15-11)5-8-1-2-10(18(22)23)7-13(8)19(24)25/h1-4,6-7H,5H2,(H,15,16) |
InChI-Schlüssel |
WRDDBFAOANJCHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.